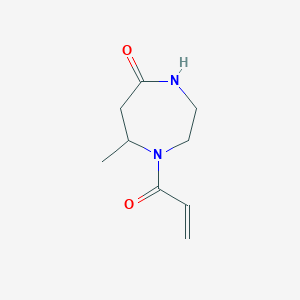

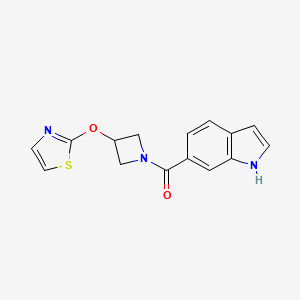

![molecular formula C18H29ClN2O2 B2564059 N-[(1-Aminocycloheptyl)methyl]-2-methyl-2-phenoxypropanamide;hydrochloride CAS No. 2418680-80-3](/img/structure/B2564059.png)

N-[(1-Aminocycloheptyl)methyl]-2-methyl-2-phenoxypropanamide;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-[(1-Aminocycloheptyl)methyl]-2-methyl-2-phenoxypropanamide; hydrochloride is a chemical compound that has been extensively researched for its potential use in the field of medicine. This compound is also known by its abbreviated name, A-836,339. It is a selective cannabinoid receptor type 2 (CB2) agonist, which means that it binds to CB2 receptors in the body and triggers a response.

Applications De Recherche Scientifique

Asymmetric Synthesis and Chemical Transformations

Research in the field of asymmetric synthesis and chemical transformations provides insight into methods for creating amino acids and other derivatives from various starting materials, demonstrating the versatility of chemical compounds in the synthesis of biologically relevant molecules. For instance, Oppolzer, Tamura, and Deerberg (1992) explored the asymmetric synthesis of α‐amino acids and α‐N‐hydroxyamino acids from N‐Acylbornane‐10,2‐sultams, showcasing a practical approach to synthesizing diastereoisomerically pure, crystalline N-hydroxyamino-acid derivatives, which were further converted into various amino acids (Oppolzer, Tamura, & Deerberg, 1992).

Enzymatic Studies and Isotope Effects

The N-demethylation of tertiary amines was studied by Abdel-Monem (1975), revealing insights into the enzymatic processes involved and highlighting the significance of kinetic isotope effects in biochemical reactions. This research can help understand the metabolic pathways and transformations of similar compounds (Abdel-Monem, 1975).

Chemical Reactivity and Applications

Studies by Coutts and Southcott (1990) on the conversion of phenols to primary and secondary aromatic amines via a Smiles rearrangement provide insights into the chemical reactivity and potential applications of phenolic compounds in synthesizing anilines and related structures, which are crucial in pharmaceuticals and dyestuffs (Coutts & Southcott, 1990).

Polymer and Material Science

In polymer and material science, the synthesis of water-soluble aminoaryloxy-methylamino cosubstituted polyphosphazenes by Gwon (2001) showcases the potential of incorporating amino-functional groups into polymers for the development of biologically active carrier materials. This research underscores the importance of functional polymers in medical applications and drug delivery systems (Gwon, 2001).

Propriétés

IUPAC Name |

N-[(1-aminocycloheptyl)methyl]-2-methyl-2-phenoxypropanamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O2.ClH/c1-17(2,22-15-10-6-5-7-11-15)16(21)20-14-18(19)12-8-3-4-9-13-18;/h5-7,10-11H,3-4,8-9,12-14,19H2,1-2H3,(H,20,21);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMIYJXZSNJVPGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)NCC1(CCCCCC1)N)OC2=CC=CC=C2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{2-Hydroxy-3-[(4-methylphenyl)amino]propyl}-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2563982.png)

![(1R,6R)-3-azabicyclo[4.1.0]heptan-1-ol hydrochloride](/img/no-structure.png)

![Methyl 4-[9-chloro-2-(2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate](/img/structure/B2563987.png)

![N-[(2-Chloro-1-benzofuran-3-yl)methyl]prop-2-enamide](/img/structure/B2563989.png)

![N-Methyl-N-[2-oxo-2-[[(1R)-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethyl]amino]ethyl]prop-2-enamide](/img/structure/B2563993.png)

![4-[3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one](/img/structure/B2563995.png)

![2-[(E)-(4-Amino-2-chlorophenyl)methylideneamino]guanidine;hydrochloride](/img/structure/B2563996.png)

![N-(4-butylphenyl)-2-((3-(4-nitrophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2563997.png)